molecular formula C16H14F3NO4S B6412319 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261901-55-6

3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6412319
CAS No.: 1261901-55-6
M. Wt: 373.3 g/mol
InChI Key: QAYMXJPOPCNLRW-UHFFFAOYSA-N
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Description

3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group and a dimethylsulfamoylphenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would typically be optimized for cost-effectiveness and efficiency, involving automated reactors and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The dimethylsulfamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid

Comparison: 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both a trifluoromethyl group and a dimethylsulfamoyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which are not observed in similar compounds. These properties can enhance the compound’s biological activity and stability, making it a valuable candidate for various applications .

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c1-20(2)25(23,24)14-5-3-10(4-6-14)11-7-12(15(21)22)9-13(8-11)16(17,18)19/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYMXJPOPCNLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128592
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-55-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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